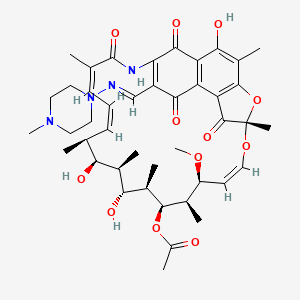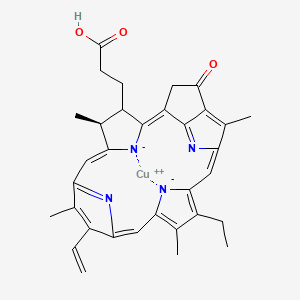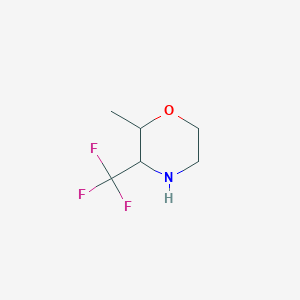
Rifampin quinone (50 MG)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifampin quinone is a derivative of rifampin, an antibiotic widely used in the treatment of tuberculosis and other bacterial infections. Rifampin quinone is formed through the oxidation of rifampin and retains some of its parent compound’s antibacterial properties. This compound is of interest due to its potential enhanced efficacy and reduced resistance compared to rifampin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rifampin quinone is synthesized from rifampin through an oxidation process. The typical synthetic route involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at a specific temperature to ensure the complete conversion of rifampin to rifampin quinone .
Industrial Production Methods
In industrial settings, the production of rifampin quinone follows a continuous flow synthesis approach. This method involves the use of microreactors to enhance the efficiency and yield of the reaction. The process starts with rifamycin S and tert-butylamine, followed by oxidation to form rifampin quinone. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Rifampin quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert rifampin quinone back to rifampin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of rifampin quinone, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Rifampin quinone has several scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and redox reactions.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.
Medicine: Explored for its enhanced antibacterial properties and potential use in treating drug-resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical quality control
Mécanisme D'action
Rifampin quinone exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase, similar to rifampin. It forms a stable complex with the enzyme, preventing the transcription of bacterial DNA into RNA. This inhibition leads to the suppression of bacterial growth and replication. The molecular targets include the β subunit of RNA polymerase, and the pathways involved are primarily related to transcription and translation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampin: The parent compound with similar antibacterial properties.
Rifapentine: Another rifamycin derivative with a longer half-life.
Rifabutin: Used in the treatment of tuberculosis in HIV-infected patients.
Uniqueness
Rifampin quinone is unique due to its enhanced stability and reduced susceptibility to bacterial resistance compared to rifampin. Its ability to undergo various chemical modifications also makes it a versatile compound for research and development .
Propriétés
Formule moléculaire |
C43H56N4O12 |
|---|---|
Poids moléculaire |
820.9 g/mol |
Nom IUPAC |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |
Clé InChI |
IHHAOHNZEKYBLG-YOPQJBRCSA-N |
SMILES isomérique |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)

![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)



![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)

![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)
![N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
